1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-ethoxy-
Description
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-3-ethoxyisobenzofuran-1(3H)-one is a complex organic compound known for its unique chemical structure and properties
Properties
CAS No. |
99199-19-6 |
|---|---|
Molecular Formula |
C17H12ClF3O4 |
Molecular Weight |
372.7 g/mol |
IUPAC Name |
5-[2-chloro-4-(trifluoromethyl)phenoxy]-3-ethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C17H12ClF3O4/c1-2-23-16-12-8-10(4-5-11(12)15(22)25-16)24-14-6-3-9(7-13(14)18)17(19,20)21/h3-8,16H,2H2,1H3 |
InChI Key |
PICULRORMAQDKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C2=C(C=CC(=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl)C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-3-ethoxyisobenzofuran-1(3H)-one involves several steps. One common method includes the reaction of 3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid with ethyl alcohol under specific conditions. The reaction is typically catalyzed by sulfur trioxide and conducted in dichloroethane at controlled temperatures ranging from 0 to 50°C . This method enhances reaction selectivity and increases the yield of the desired product.
Chemical Reactions Analysis
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-3-ethoxyisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have explored its potential as a bioactive molecule with applications in drug development.
Medicine: Research is ongoing to investigate its potential therapeutic effects.
Industry: It is used in the production of certain herbicides and pesticides.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-3-ethoxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. In the case of its use as a herbicide, it disrupts the photosynthesis process in plants by inhibiting the enzyme protoporphyrinogen oxidase, leading to the accumulation of protoporphyrin IX, which causes cell damage and plant death .
Comparison with Similar Compounds
Similar compounds include:
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid: Known for its use in herbicides like fomesafen.
2-Chloro-4-(trifluoromethyl)phenyl isocyanate: Used in the synthesis of various organic compounds.
Compared to these compounds, 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-3-ethoxyisobenzofuran-1(3H)-one is unique due to its specific structure and the presence of the ethoxy group, which can influence its reactivity and applications.
Biological Activity
1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-ethoxy- is a synthetic organic compound with significant potential in medicinal chemistry and biological research. Characterized by its unique molecular structure, this compound exhibits various biological activities, including antimicrobial and anticancer properties. The trifluoromethyl group present in its structure enhances lipophilicity and metabolic stability, making it a candidate for further investigation.
- Molecular Formula : C17H12ClF3O4
- Molecular Weight : 372.7 g/mol
- IUPAC Name : 5-[2-chloro-4-(trifluoromethyl)phenoxy]-3-ethoxy-1(3H)-isobenzofuranone
The biological activity of this compound can be attributed to its interaction with specific biological targets, particularly enzymes and receptors involved in various disease processes. Notably, it has been investigated for its ability to inhibit monoamine oxidases (MAO-A and MAO-B), which play critical roles in the metabolism of neurotransmitters. This inhibition can lead to reduced oxidative stress and inflammation, making it a potential therapeutic agent for neurodegenerative diseases.
Biological Activity Overview
Research indicates that 1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-ethoxy- exhibits several biological activities:
- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial activity against various pathogens. The presence of the trifluoromethyl group is believed to enhance its efficacy by improving bioavailability.
- Anticancer Activity : Preliminary investigations have shown that this compound may inhibit the proliferation of cancer cells. The mechanism may involve the disruption of cell signaling pathways critical for tumor growth.
- Neuroprotective Effects : By inhibiting MAO enzymes, this compound may reduce oxidative stress in neuronal cells, providing a protective effect against neurodegenerative conditions.
Structure-Activity Relationship (SAR)
The structural features of 1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-ethoxy- are crucial for its biological activity. The following table summarizes the key structural components and their implications for activity:
| Structural Feature | Description | Implication for Activity |
|---|---|---|
| Trifluoromethyl Group | Enhances lipophilicity and metabolic stability | Improves bioavailability and efficacy |
| Chloro Group | May influence electronic properties | Potentially alters reactivity with targets |
| Ethoxy Group | Increases solubility | Enhances interaction with biological systems |
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally similar to 1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-ethoxy-. For example:
- A study published in Medicinal Chemistry demonstrated that derivatives with similar functional groups exhibited significant inhibition of cancer cell lines, suggesting a promising avenue for drug development.
- Another research article highlighted the antimicrobial efficacy of fluorinated compounds against resistant bacterial strains, supporting the hypothesis that fluorine substitution enhances biological activity.
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